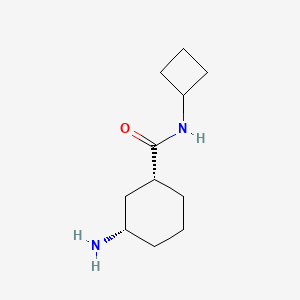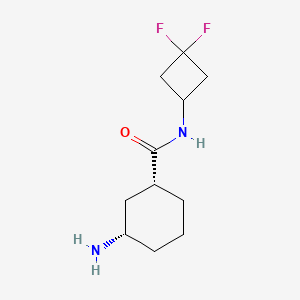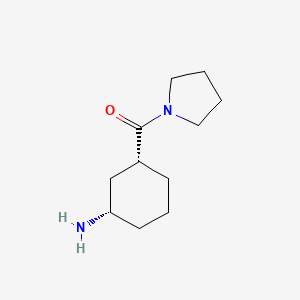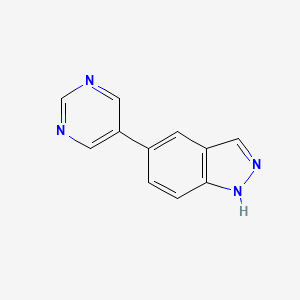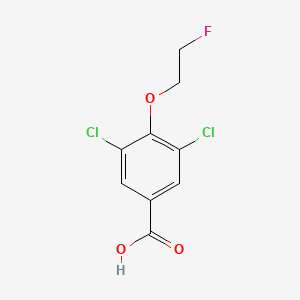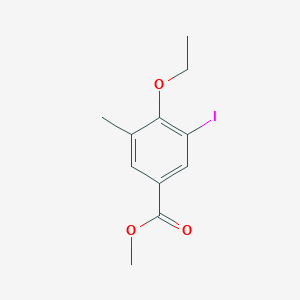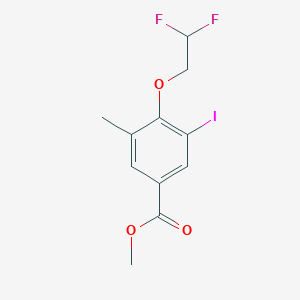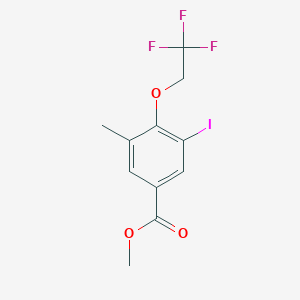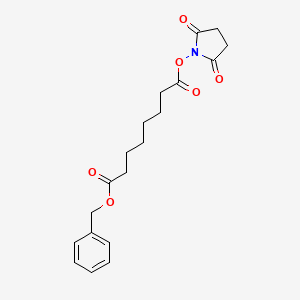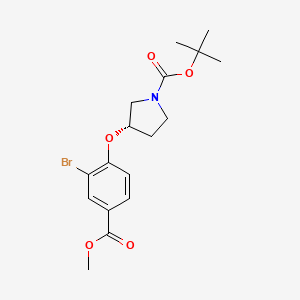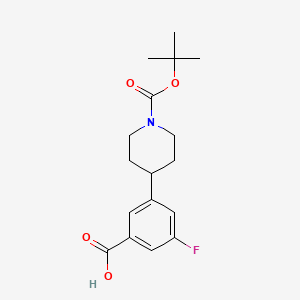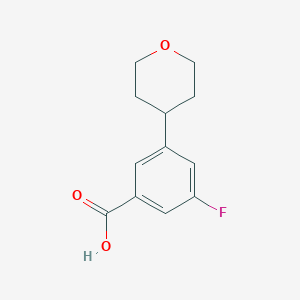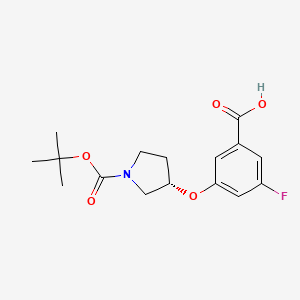
(S)-3-((1-(tert-butoxycarbonyl)pyrrolidin-3-yl)oxy)-5-fluorobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-((1-(tert-butoxycarbonyl)pyrrolidin-3-yl)oxy)-5-fluorobenzoic acid: is a complex organic compound that features a fluorine atom, a tert-butoxycarbonyl (Boc) protecting group, and a pyrrolidinyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the protection of the amino group using the Boc group. The Boc group is introduced to the pyrrolidinyl ring through a reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (Et3N)
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be optimized for scale and efficiency. Flow chemistry techniques could be employed to streamline the process, ensuring consistent quality and yield. The use of microreactors and continuous flow systems can enhance the reaction conditions, providing better control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The benzoic acid moiety can be further oxidized to produce derivatives such as benzoic anhydride or benzene-1,2,4-tricarboxylic acid.
Reduction: : The fluorine atom can be reduced to a hydrogen atom, resulting in the formation of a non-fluorinated analog.
Substitution: : The Boc group can be removed using strong acids like trifluoroacetic acid (TFA), allowing for further functionalization of the pyrrolidinyl ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: : Trifluoroacetic acid (TFA) is commonly used to cleave the Boc group.
Major Products Formed
Oxidation: : Benzoic anhydride, benzene-1,2,4-tricarboxylic acid.
Reduction: : Non-fluorinated analog of the compound.
Substitution: : Deprotected pyrrolidinyl ring ready for further functionalization.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: : Used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: : Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: : Explored for its therapeutic potential in treating various diseases, such as cancer and inflammatory disorders.
Industry: : Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological context and the specific reactions being studied.
Comparison with Similar Compounds
This compound is unique due to its combination of structural features, including the fluorine atom and the Boc-protected pyrrolidinyl ring. Similar compounds may include other fluorinated benzoic acids or pyrrolidinyl derivatives, but the presence of the Boc group and the specific substitution pattern sets this compound apart.
List of Similar Compounds
Fluorinated benzoic acids: : Various analogs with different positions of fluorine substitution.
Pyrrolidinyl derivatives: : Compounds with different protecting groups or functional groups on the pyrrolidinyl ring.
Properties
IUPAC Name |
3-fluoro-5-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]oxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FNO5/c1-16(2,3)23-15(21)18-5-4-12(9-18)22-13-7-10(14(19)20)6-11(17)8-13/h6-8,12H,4-5,9H2,1-3H3,(H,19,20)/t12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEWRQUXOEUMXFE-LBPRGKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OC2=CC(=CC(=C2)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)OC2=CC(=CC(=C2)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

